molecular formula C24H21NO5 B2675209 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid CAS No. 2402829-01-8

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid

Cat. No.: B2675209
CAS No.: 2402829-01-8
M. Wt: 403.434
InChI Key: DRLJAMWEBFBINL-UHFFFAOYSA-N
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Description

“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .


Synthesis Analysis

The synthesis of this compound is likely to involve the use of a C-H Activation methodology . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom). In this case, the Fmoc group would be introduced via a carbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the Fmoc group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group . The carbamate group is in turn attached to the rest of the molecule via an ether linkage .


Chemical Reactions Analysis

As a compound containing an Fmoc group, “this compound” would be expected to undergo reactions typical of Fmoc-protected amino acids. These include deprotection under mild basic conditions, and reaction with amines to form peptides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by the presence of the Fmoc group. For example, the Fmoc group is quite large and bulky, which could affect the solubility and reactivity of the compound .

Scientific Research Applications

Novel Fluorescence Probes for Reactive Oxygen Species Detection

Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes designed to selectively detect highly reactive oxygen species (hROS), including hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, based on modifications of xanthen-3-on-9-yl benzoic acid derivatives, offer tools for studying the roles of hROS in biological and chemical applications. Their work demonstrates the potential of fluorenyl derivatives in developing sensitive diagnostic tools for oxidative stress and related processes (Setsukinai et al., 2003).

Synthesis of Oligomers and Peptide Sequences

C. Gioeli and J. Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during the synthesis of complex molecules, including peptides. This approach is crucial in the synthesis of bioactive molecules and therapeutic agents, showcasing the role of fluorenyl derivatives in facilitating the synthesis of potentially complex organic structures (Gioeli & Chattopadhyaya, 1982).

Fluorene-based Metal-ion Sensing Probes

K. Belfield et al. (2010) investigated the photophysical, photochemical, and metal ion sensing properties of a fluorene derivative, demonstrating high sensitivity and selectivity to Zn2+ ions. This research highlights the potential of fluorenyl derivatives in developing efficient sensors for metal ions, which are critical in environmental monitoring, biotechnology, and medical diagnostics (Belfield et al., 2010).

Inhibitors of Cell Adhesion Processes

G. S. Hamilton et al. (1995) explored fluoren-9-ylalkanoic and alkylbenzoic acids as novel inhibitors of cell adhesion processes in leukocytes. Their work contributes to the development of anti-inflammatory agents by inhibiting neutrophil recruitment, offering insights into the therapeutic potential of fluorenyl derivatives in treating inflammatory diseases (Hamilton et al., 1995).

Mechanism of Action

The Fmoc group in “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” acts as a protecting group for the amino group. This allows the amino group to be selectively deprotected when desired, such as during the synthesis of a peptide .

Safety and Hazards

As with any chemical compound, “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” should be handled with care. Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The use of Fmoc-protected amino acids like “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a well-established practice in peptide synthesis . Future research may focus on developing new methods for the synthesis of these compounds, or on finding new applications for them in the synthesis of complex peptides .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-23(27)16-6-5-7-17(14-16)29-13-12-25-24(28)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLJAMWEBFBINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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